3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include aldehydes, ketones, and hydrazines. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole include other pyrazole derivatives with different substituents on the aromatic rings or the pyrazole core. Examples include:
- 3,5-diphenyl-1H-pyrazole
- 3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H32N2O4 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C29H32N2O4/c1-18-8-9-19(2)23(14-18)17-31-29(22-11-13-25(33-5)27(16-22)35-7)20(3)28(30-31)21-10-12-24(32-4)26(15-21)34-6/h8-16H,17H2,1-7H3 |
InChI Key |
XIUPAQGQQYDYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.